3,5-Bis(trifluoromethyl)isoxazole

Overview

Description

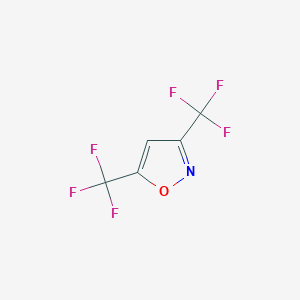

3,5-Bis(trifluoromethyl)isoxazole is a chemical compound belonging to the isoxazole family, characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Mechanism of Action

Target of Action

The substitution of various groups on the isoxazole ring imparts different activity .

Mode of Action

It is known that isoxazole derivatives can interact with biological targets based on their chemical diversity .

Biochemical Pathways

Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The swissadme database was used to assess the physicochemical properties and drug-likeness properties of synthesized isoxazole derivatives .

Result of Action

It has been suggested that certain isoxazole derivatives can cause apoptosis in cancer cells .

Action Environment

It is known that 3,5-bis(trifluoromethyl)isoxazole is a colorless to pale yellow liquid that is soluble in many organic solvents such as chloroform, toluene, and dichloromethane .

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)isoxazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, its interaction with cytochrome P450 enzymes can result in the modulation of metabolic pathways, affecting the metabolism of other compounds within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, this compound has been shown to maintain its activity over extended periods, although some degradation may occur over time. In in vivo studies, the long-term effects of this compound on cellular function are influenced by factors such as dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on organ function and overall health. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolic intermediates by modulating the activity of key enzymes involved in metabolic processes. For instance, its interaction with cytochrome P450 enzymes can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as ATP-binding cassette transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)isoxazole typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable dipolarophiles. One common method includes the generation of trifluoromethyl nitrile oxide in situ, followed by its reaction with alkynes to form the desired isoxazole . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .

Scientific Research Applications

3,5-Bis(trifluoromethyl)isoxazole has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.

Medicine: It has potential therapeutic applications due to its unique chemical properties and biological activity.

Industry: The compound is utilized in the development of advanced materials, including polymers and coatings

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Bis(trifluoromethyl)isoxazole include other trifluoromethylated isoxazoles and related heterocyclic compounds, such as:

- 3,5-Dimethylisoxazole

- 3,5-Dichloroisoxazole

- 3,5-Difluoroisoxazole

Uniqueness

The uniqueness of this compound lies in the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable tool in various scientific and industrial applications .

Biological Activity

3,5-Bis(trifluoromethyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two trifluoromethyl groups attached to the isoxazole ring. This unique structure contributes to its reactivity and biological profile. The compound has the following molecular formula:

- Molecular Formula: CHFNO

- CAS Number: 515845-41-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exhibit:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Properties: Some derivatives of isoxazole have demonstrated significant antioxidant activity, suggesting that they may protect cells from oxidative stress .

- Cytotoxic Effects: Studies have indicated that this compound can induce apoptosis in cancer cell lines, thus exhibiting potential anti-cancer properties .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antioxidant | Exhibits antioxidant properties | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

-

Anticancer Activity:

A study evaluated the anti-cancer effects of various isoxazole derivatives, including this compound. The compound was tested against MCF-7 (breast cancer), 4T1 (breast cancer), and PC-3 (prostate cancer) cell lines. Results indicated that it significantly inhibited cell proliferation with IC values ranging from 86 to 755 μM . -

Antioxidant Properties:

In a study involving the nematode Caenorhabditis elegans and human fibroblasts, certain derivatives of isoxazoles showed remarkable antioxidant capabilities compared to standard antioxidants like quercetin. This suggests potential applications in aging and oxidative stress-related diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest:

- Absorption and Distribution: The compound is poorly soluble in water but may exhibit better solubility in organic solvents.

- Metabolism: The metabolic pathways are yet to be fully elucidated; however, interactions with enzymes such as cytochrome P450 have been suggested.

- Toxicity: Preliminary toxicity assessments indicate that while low doses are effective for therapeutic applications, higher concentrations may lead to cytotoxic effects.

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF6NO/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBXWRQAJNQQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.